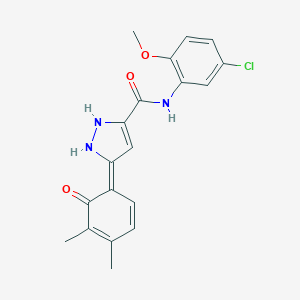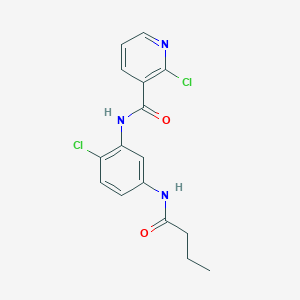
(5Z)-N-(5-chloro-2-methoxyphenyl)-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-N-(5-chloro-2-methoxyphenyl)-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide, also known as CPMC-1, is a novel pyrazole derivative that has been synthesized for scientific research purposes. This compound has shown promising results in various studies, particularly in the field of cancer research.
Wirkmechanismus
The mechanism of action of (5Z)-N-(5-chloro-2-methoxyphenyl)-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide involves the inhibition of the Akt/mTOR signaling pathway, which is known to play a crucial role in cancer cell survival and proliferation. By inhibiting this pathway, (5Z)-N-(5-chloro-2-methoxyphenyl)-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide induces apoptosis and inhibits cell growth in cancer cells.
Biochemical and Physiological Effects:
(5Z)-N-(5-chloro-2-methoxyphenyl)-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide has been found to have minimal toxicity in normal cells, indicating its potential as a selective anticancer agent. Additionally, (5Z)-N-(5-chloro-2-methoxyphenyl)-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide has been shown to induce autophagy in cancer cells, which may further contribute to its anticancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (5Z)-N-(5-chloro-2-methoxyphenyl)-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide is its selectivity towards cancer cells, which minimizes the risk of toxicity in normal cells. However, one limitation of (5Z)-N-(5-chloro-2-methoxyphenyl)-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide is its low solubility in water, which may affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of (5Z)-N-(5-chloro-2-methoxyphenyl)-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide. One potential direction is the optimization of its chemical structure to improve its solubility and bioavailability. Additionally, further studies are needed to investigate the potential of (5Z)-N-(5-chloro-2-methoxyphenyl)-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide in combination with other anticancer agents for improved efficacy. Finally, clinical trials are needed to evaluate the safety and efficacy of (5Z)-N-(5-chloro-2-methoxyphenyl)-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide in human patients with cancer.
In conclusion, (5Z)-N-(5-chloro-2-methoxyphenyl)-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide is a promising compound with potent anticancer effects. Its selectivity towards cancer cells and minimal toxicity in normal cells make it an attractive candidate for further research and development in the field of cancer therapy.
Synthesemethoden
The synthesis of (5Z)-N-(5-chloro-2-methoxyphenyl)-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide involves the reaction of 5-chloro-2-methoxybenzaldehyde with 4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidenehydrazinecarboxamide in the presence of acetic acid and ethanol. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
(5Z)-N-(5-chloro-2-methoxyphenyl)-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide has been extensively studied for its potential use in cancer therapy. It has been shown to have potent anti-proliferative and pro-apoptotic effects on various cancer cell lines, including breast, lung, and liver cancer cells. Additionally, (5Z)-N-(5-chloro-2-methoxyphenyl)-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide has been found to inhibit tumor growth in animal models of breast and lung cancer.
Eigenschaften
Produktname |
(5Z)-N-(5-chloro-2-methoxyphenyl)-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide |
|---|---|
Molekularformel |
C19H18ClN3O3 |
Molekulargewicht |
371.8 g/mol |
IUPAC-Name |
(5Z)-N-(5-chloro-2-methoxyphenyl)-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide |
InChI |
InChI=1S/C19H18ClN3O3/c1-10-4-6-13(18(24)11(10)2)14-9-16(23-22-14)19(25)21-15-8-12(20)5-7-17(15)26-3/h4-9,22-23H,1-3H3,(H,21,25)/b14-13- |
InChI-Schlüssel |
CUZFYRNTTHHRFH-YPKPFQOOSA-N |
Isomerische SMILES |
CC1=C(C(=O)/C(=C\2/C=C(NN2)C(=O)NC3=C(C=CC(=C3)Cl)OC)/C=C1)C |
SMILES |
CC1=C(C(=O)C(=C2C=C(NN2)C(=O)NC3=C(C=CC(=C3)Cl)OC)C=C1)C |
Kanonische SMILES |
CC1=C(C(=O)C(=C2C=C(NN2)C(=O)NC3=C(C=CC(=C3)Cl)OC)C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5-Chloro-2-pyridinyl)amino]naphthoquinone](/img/structure/B258118.png)

![2-[(2-Nitro-3-pyridinyl)oxy]-1-phenylethanone](/img/structure/B258128.png)




![{2-[(3-Methyl-5-oxo-1-phenyl-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid](/img/structure/B258137.png)

![(3,5-Dimethoxy-phenyl)-[4-(1H-indol-3-ylmethyl)-piperazin-1-yl]-methanone](/img/structure/B258141.png)


![2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B258151.png)
